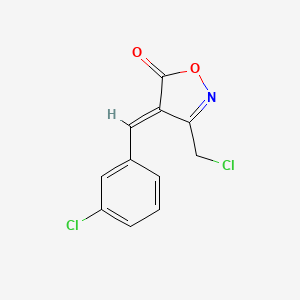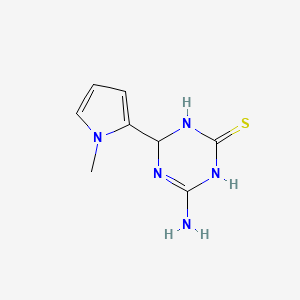
3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone
概要
説明
3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO and a molecular weight of 293.41 g/mol . It is characterized by the presence of a benzophenone core substituted with a pyrrolidinomethyl group and two methyl groups at the 3 and 4 positions of the benzene ring
準備方法
The synthesis of 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3,4-dimethylbenzaldehyde and 3-(pyrrolidinomethyl)benzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction in the presence of a suitable catalyst to form the benzophenone core.
Substitution Reaction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.
化学反応の分析
3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinomethyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone can be compared with similar compounds such as:
Benzophenone: The parent compound, which lacks the pyrrolidinomethyl and methyl substituents.
3,4-Dimethylbenzophenone: Similar to the target compound but without the pyrrolidinomethyl group.
3-Pyrrolidinomethylbenzophenone: Lacks the methyl substituents on the benzene ring.
The presence of both the pyrrolidinomethyl and methyl groups in 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone imparts unique chemical and biological properties, distinguishing it from these related compounds.
特性
IUPAC Name |
(3,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULUOONUTZSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643203 | |
| Record name | (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-46-2 | |
| Record name | (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)




![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)
![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)
![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)
![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
